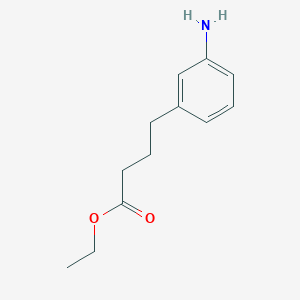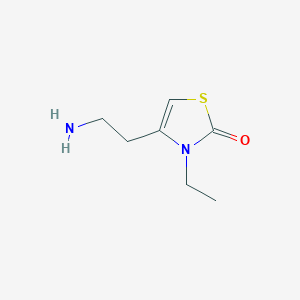![molecular formula C7H16ClNO B13502346 (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride: is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylmethylamine and propylene oxide.
Reaction Conditions: The reaction between cyclopropylmethylamine and propylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the ring-opening of propylene oxide.
Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to further purification and conversion steps.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Wirkmechanismus
The mechanism of action of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the hydroxyl group on the propane chain.
Uniqueness:
Structural Features: The presence of both the cyclopropylmethyl group and the hydroxyl group on the propane chain makes (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride unique.
Chirality: The compound’s chiral nature adds to its uniqueness, influencing its interactions and reactivity.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(2R)-1-(cyclopropylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)4-8-5-7-2-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
NQOGYIBFXQCMBS-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](CNCC1CC1)O.Cl |
Kanonische SMILES |
CC(CNCC1CC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)




![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)





![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
amino}pentan-2-ol](/img/structure/B13502343.png)
